molecular formula C26H27N5O B11205638 N-benzyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

N-benzyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

Cat. No.: B11205638
M. Wt: 425.5 g/mol
InChI Key: POXKTOWAGGPYIW-UHFFFAOYSA-N
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Description

N-benzyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique structural features and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the final carboxamide formation. One common synthetic route involves the cyclization of o-phenylenediamine with benzyl chloride to form the benzimidazole core. This is followed by the reaction with piperazine and subsequent benzylation to introduce the benzyl groups. The final step involves the formation of the carboxamide group through the reaction with an appropriate carboxylic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while reduction may yield the corresponding amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-benzyl-4-(1-benzyl-1H-benzo[d]imid

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-4-(1-benzylbenzimidazol-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C26H27N5O/c32-26(27-19-21-9-3-1-4-10-21)30-17-15-29(16-18-30)25-28-23-13-7-8-14-24(23)31(25)20-22-11-5-2-6-12-22/h1-14H,15-20H2,(H,27,32)

InChI Key

POXKTOWAGGPYIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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